![molecular formula C24H14ClN3O2 B2581271 (E)-6-chloro-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 406475-24-9](/img/structure/B2581271.png)
(E)-6-chloro-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is likely an organic molecule with a complex structure, including a benzene ring, an isoquinoline group, and a diazenyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene and isoquinoline rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The diazenyl group could potentially introduce some interesting electronic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and functional groups. For example, the presence of the benzene and isoquinoline rings in this compound could influence its solubility, melting point, and other properties .科学的研究の応用
Photoisomerized Piezoelectrics
The compound’s azobenzene moiety can be utilized in the design of high-temperature enantiomeric azobenzene-based piezoelectrics . These materials exhibit piezoelectric behaviors that persist up to 460 K and are capable of photoisomerization upon irradiation . This property is particularly valuable for creating optically-controlled smart devices that can be used for multi-channel information encryption and signal detection.
Azo Dyes and Colorants
Azo compounds, which include the phenyldiazenyl group, are significant in the production of dyes. They are known for their ability to absorb and emit electromagnetic radiation, particularly in the visible spectrum. This makes them suitable for dyeing materials and could potentially be used in the development of new colorants for various industrial applications .
Metal Complex Synthesis
The diazene compound can be used to synthesize metal complexes, which are derivatives of 8-hydroxyquinoline (8-Hq). These complexes have a wide range of applications, including serving as chemosensors for metal cation detection, which is crucial in environmental monitoring and analytical chemistry .
Biological Activity
The structural motif of the compound is similar to that found in tropane alkaloids, which are known for their diverse biological activities. Research directed towards the synthesis of such structures can lead to the development of new pharmaceuticals and therapeutic agents .
Catalysis
The compound’s structure suggests potential use in catalysis, such as in the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones and 3-methyl-3,4-dihydrocoumarins through intramolecular cyclocarbonylation. This application is significant in organic synthesis and drug development .
作用機序
将来の方向性
特性
IUPAC Name |
6-chloro-2-(4-phenyldiazenylphenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClN3O2/c25-21-14-13-20-22-18(21)7-4-8-19(22)23(29)28(24(20)30)17-11-9-16(10-12-17)27-26-15-5-2-1-3-6-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPXBRSHVYHWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)Cl)C=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201040607 |
Source


|
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-chloro-2-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201040607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-chloro-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
CAS RN |
406475-24-9 |
Source


|
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-chloro-2-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201040607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2581188.png)
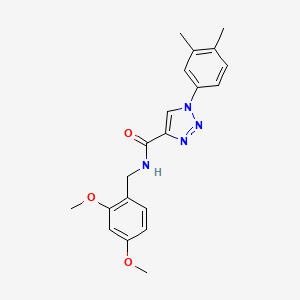
![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2581194.png)
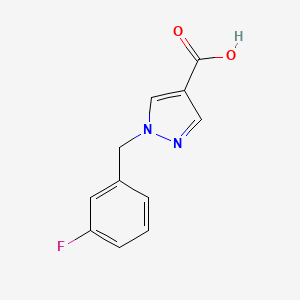
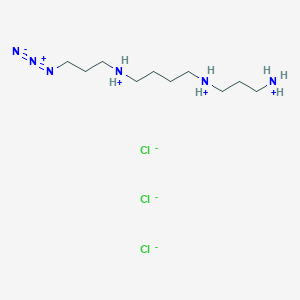
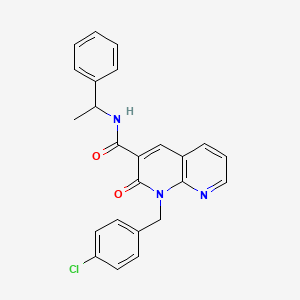
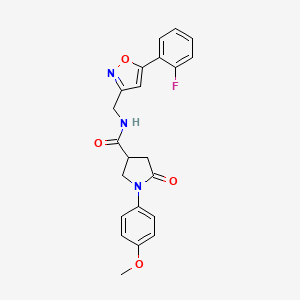
![2-((3-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581201.png)
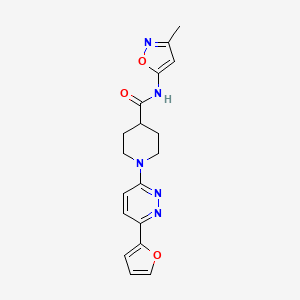
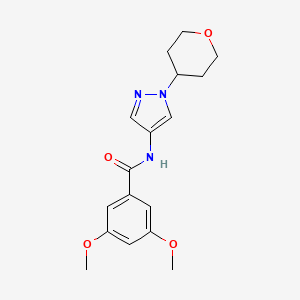
![2-(ethylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2581205.png)
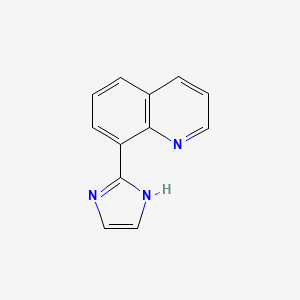
![5-[3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl]-1,2,5-dithiazepane](/img/structure/B2581207.png)
![(Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide](/img/structure/B2581208.png)